molecular formula C8H17NO2 B1522152 (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine CAS No. 1104193-66-9

(Cyclopropylmethyl)(2,2-dimethoxyethyl)amine

Cat. No.: B1522152
CAS No.: 1104193-66-9
M. Wt: 159.23 g/mol
InChI Key: NHGWIPBDFWJQFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine can be achieved from 2,2-Dimethoxyethylamine and Cyclopropanecarboxaldehyde .


Molecular Structure Analysis

The molecular formula of this compound is C8H17NO2 . Its molecular weight is 159.23 .

Scientific Research Applications

Synthesis and Biological Evaluation

A study on the synthesis of (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a selective mu opioid receptor antagonist, demonstrated the potential application of cyclopropylmethyl derivatives in developing opioid receptor antagonists. This research highlighted the synthesis starting from 4,14-dimethoxy-N-methylmorphinan-6-one and further evaluated the compound's biological activity through various in vivo and in vitro experiments, showing its specificity as a mu opioid receptor antagonist (Schmidhammer et al., 1989).

Intramolecular Reactions with Metal Carbenoids

Another research avenue involves the activation of unsaturated carbon-carbon bonds, where cyclopropylmethyl derivatives exhibit versatile reactivity in the presence of transition metal catalysts. This study focuses on the reactivity of carbenoids resulting from cyclopropenes in cyclopropanation and C-H insertion reactions, underlining the synthetic potential of cyclopropylmethyl derivatives for constructing diverse chemical structures (Archambeau et al., 2015).

Cyclopolymerization of Derivatives

The living cyclopolymerization of 1,6-heptadiyne derivatives using well-defined alkylidene complexes provides another example of the application of cyclopropylmethyl derivatives. This process yields polymers with high degrees of conjugation and narrow molecular weight distributions, showcasing the utility of these derivatives in polymer science (Fox et al., 1994).

Photoredox-catalyzed Oxo-amination

A novel application in organic synthesis is the photoredox-catalyzed oxo-amination of aryl cyclopropanes, demonstrating the utility of cyclopropylmethyl derivatives in constructing β-amino ketone derivatives. This process features broad substrate scope, mild reaction conditions, and utilizes dioxygen for catalyst regeneration and oxygen incorporation (Ge et al., 2019).

Properties

IUPAC Name

N-(cyclopropylmethyl)-2,2-dimethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-8(11-2)6-9-5-7-3-4-7/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGWIPBDFWJQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of cyclopropanecarboxaldehyde in MeOH (0.2 M) was treated with 2,2-dimethoxyethylamine (1.2 eq). The solution was cooled with an ice/water bath and treated portionwise with NaCNBH3 (1.0 eq). The pH of the resulting solution was adjusted to 6 with AcOH, and the reaction left at RT for 24 h. The mixture was concentrated, diluted with EtOAc, washed with sat. aq. NaHCO3, brine, dried (Na2SO4), filtered and concentrated in vacuo to afford the product (61%). 1H NMR (300 MHz, DMSO-d6, 300 K) δ 0.05-0.07 (m, 2H), 0.15-0.17 (m, 2H), 0.87-0.93 (m, 1H), 2.39-2.41 (m, 2H), 2.64-2.66 (m, 2H), 3.3 (s, 6H), 4.46 (t, J 3.0, 1H), 5.38 (m, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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